Cas no 1226808-77-0 (1-Bromo-2-fluoro-4-iodo-5-nitrobenzene)

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
- CS-0098736
- SCHEMBL18112921
- 1226808-77-0
- 1-Bromo-2-fluoro-4-iodo-5-nitro-benzene
- DB-363400
- Benzene, 1-bromo-2-fluoro-4-iodo-5-nitro-
- AB91659
- CS-16492
- A891052
- DTXSID90681983
- AKOS015834922
- MFCD16295088
- AMY17103
-
- MDL: MFCD16295088
- インチ: InChI=1S/C6H2BrFINO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H
- InChIKey: BNZPOZOFBGRDLL-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=CC(=C1[N+](=O)[O-])I)F)Br
計算された属性
- せいみつぶんしりょう: 344.83000
- どういたいしつりょう: 344.82977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 45.8Ų
じっけんとくせい
- PSA: 45.82000
- LogP: 3.62420
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene セキュリティ情報
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene 税関データ
- 税関コード:2904909090
- 税関データ:
中国税関コード:
2904909090概要:
2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0996029-25g |
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene |
1226808-77-0 | 95% | 25g |
$1180 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169376-250mg |
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene |
1226808-77-0 | 98% | 250mg |
¥129.00 | 2024-08-09 | |
Ambeed | A406510-1g |
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene |
1226808-77-0 | 98% | 1g |
$35.0 | 2025-02-21 | |
Chemenu | CM304447-5g |
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene |
1226808-77-0 | 95% | 5g |
$259 | 2022-06-13 | |
TRC | B692348-500mg |
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene |
1226808-77-0 | 500mg |
$ 98.00 | 2023-04-18 | ||
TRC | B692348-100mg |
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene |
1226808-77-0 | 100mg |
$ 64.00 | 2023-04-18 | ||
Advanced ChemBlocks | N24377-1G |
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene |
1226808-77-0 | 95% | 1G |
$100 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169376-5g |
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene |
1226808-77-0 | 98% | 5g |
¥1405.00 | 2024-08-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B905159-25g |
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene |
1226808-77-0 | 97% | 25g |
¥7,713.00 | 2022-09-02 | |
Aaron | AR0018BW-250mg |
Benzene, 1-bromo-2-fluoro-4-iodo-5-nitro- |
1226808-77-0 | 98% | 250mg |
$15.00 | 2025-01-21 |
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene 関連文献
-
Illhun Cho,Nam Joong Jeon,Oh Kyu Kwon,Dong Won Kim,Eui Hyuk Jung,Jun Hong Noh,Jangwon Seo,Sang Il Seok,Soo Young Park Chem. Sci. 2017 8 734
1-Bromo-2-fluoro-4-iodo-5-nitrobenzeneに関する追加情報
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene (CAS No. 1226808-77-0): An Overview and Recent Developments
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene (CAS No. 1226808-77-0) is a multifunctional halogenated aromatic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique combination of bromine, fluorine, iodine, and nitro substituents, offers a versatile platform for the development of novel pharmaceuticals, agrochemicals, and advanced materials.
The structure of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene is defined by its aromatic ring with specific halogen and nitro functionalities. The bromine atom at the 1-position, fluorine at the 2-position, iodine at the 4-position, and nitro group at the 5-position create a highly reactive and functionalized molecule. This structural diversity allows for a wide range of chemical transformations and derivatizations, making it an attractive starting material in synthetic chemistry.
Recent research has highlighted the potential applications of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene in various fields. In medicinal chemistry, this compound has been explored as a precursor for the synthesis of bioactive molecules with potential therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry reported the use of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene in the development of novel antiviral agents. The unique combination of halogen substituents and the nitro group provided enhanced biological activity and selectivity against specific viral targets.
In the realm of materials science, 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene has shown promise as a building block for the synthesis of advanced functional materials. Its high reactivity and functionalization potential make it suitable for applications in organic electronics, photovoltaics, and catalysis. A recent study in Advanced Materials demonstrated the use of this compound in the fabrication of organic semiconductors with improved charge transport properties.
The synthesis of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene typically involves a multi-step process that includes halogenation and nitration reactions. One common synthetic route involves starting from a substituted benzene derivative and sequentially introducing the bromine, fluorine, iodine, and nitro groups through carefully controlled chemical reactions. The choice of reagents and reaction conditions is crucial to achieve high yields and purity levels.
From an environmental perspective, the use of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene requires careful consideration due to its potential impact on ecosystems. Researchers are actively exploring greener synthetic methods to minimize environmental footprint while maintaining high efficiency and yield. Green chemistry principles such as atom economy, energy efficiency, and waste reduction are being integrated into the synthesis protocols to ensure sustainable production processes.
In pharmaceutical development, 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene serves as a valuable intermediate for the synthesis of drug candidates with diverse therapeutic indications. Its ability to undergo various chemical transformations allows for the creation of structurally diverse compounds with tailored biological activities. Clinical trials are underway to evaluate the safety and efficacy of several drug candidates derived from this compound.
Furthermore, analytical methods have been developed to accurately characterize and quantify 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene in complex matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for its detection and quantification in pharmaceutical formulations and environmental samples. These analytical techniques provide essential data for quality control and regulatory compliance.
In conclusion, 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene (CAS No. 1226808-77-0) is a versatile compound with significant potential in multiple scientific disciplines. Its unique structural features enable a wide range of applications in medicinal chemistry, materials science, and pharmaceutical development. Ongoing research continues to uncover new possibilities for this compound, driving innovation and advancing scientific knowledge.
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